![molecular formula C3H9Cl3GeOSi B14659536 Trimethyl[(trichlorogermyl)oxy]silane CAS No. 37127-58-5](/img/structure/B14659536.png)
Trimethyl[(trichlorogermyl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(trichlorogermyl)oxy]silane is an organosilicon compound with the molecular formula C3H9Cl3GeOSi. This compound consists of three carbon atoms, nine hydrogen atoms, one oxygen atom, three chlorine atoms, one germanium atom, and one silicon atom . It is a unique compound due to the presence of both silicon and germanium in its structure, which imparts distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(trichlorogermyl)oxy]silane typically involves the reaction of trimethylsilane with trichlorogermane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(trichlorogermyl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silane and germane derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various silane and germane derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Trimethyl[(trichlorogermyl)oxy]silane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organogermanium compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including semiconductors and coatings
Mechanism of Action
The mechanism by which Trimethyl[(trichlorogermyl)oxy]silane exerts its effects involves the interaction of its silicon and germanium atoms with various molecular targets. The compound can form stable complexes with other molecules, facilitating various chemical reactions. The pathways involved include the formation of intermediate species that can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with similar reactivity but lacks the germanium atom.
Trichlorosilane: Another organosilicon compound used in similar applications but with different chemical properties.
Uniqueness
Trimethyl[(trichlorogermyl)oxy]silane is unique due to the presence of both silicon and germanium, which imparts distinctive chemical properties and reactivity. This dual-element composition makes it valuable in various advanced applications, particularly in the field of materials science and semiconductor technology .
Properties
CAS No. |
37127-58-5 |
|---|---|
Molecular Formula |
C3H9Cl3GeOSi |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
trimethyl(trichlorogermyloxy)silane |
InChI |
InChI=1S/C3H9Cl3GeOSi/c1-9(2,3)8-7(4,5)6/h1-3H3 |
InChI Key |
MINJHFIDXXHCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


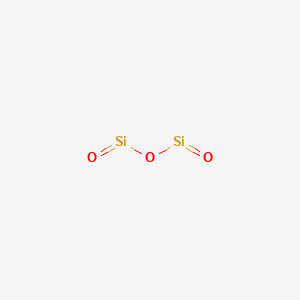
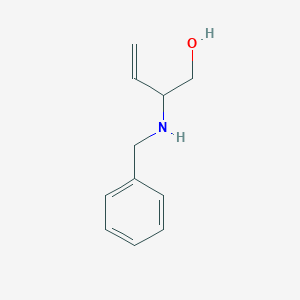
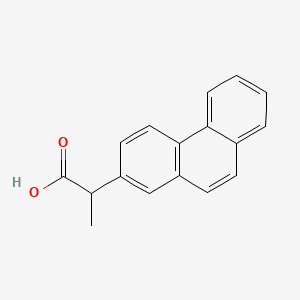
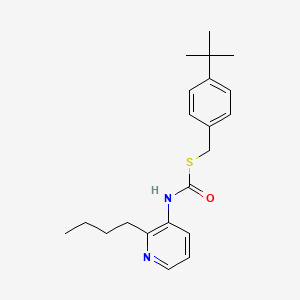

![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
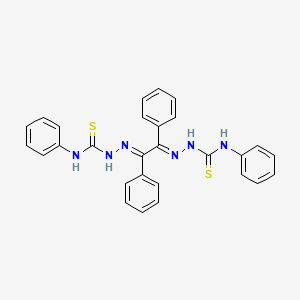

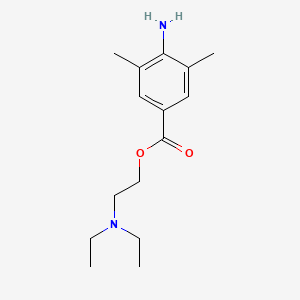
![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)
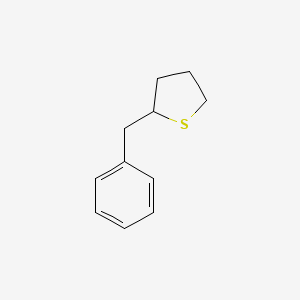

methanone](/img/structure/B14659509.png)

